3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide (CAS 2034533-35-0) is a synthetic, heterocyclic small molecule (C15H11FN4O2, MW 298.277) featuring a 3-fluoro-isonicotinamide moiety and a furan-2-yl-pyrazine scaffold. It is offered as a research chemical for use as a building block in medicinal chemistry and chemical biology, with a typical vendor-reported purity of 95%.

Molecular Formula C15H11FN4O2
Molecular Weight 298.277
CAS No. 2034533-35-0
Cat. No. B2544718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide
CAS2034533-35-0
Molecular FormulaC15H11FN4O2
Molecular Weight298.277
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=C(C=NC=C3)F
InChIInChI=1S/C15H11FN4O2/c16-11-8-17-4-3-10(11)15(21)20-9-12-14(19-6-5-18-12)13-2-1-7-22-13/h1-8H,9H2,(H,20,21)
InChIKeyMSNDEJAJYPYZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide (CAS 2034533-35-0): Structural and Procurement Overview


3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide (CAS 2034533-35-0) is a synthetic, heterocyclic small molecule (C15H11FN4O2, MW 298.277) featuring a 3-fluoro-isonicotinamide moiety and a furan-2-yl-pyrazine scaffold [1]. It is offered as a research chemical for use as a building block in medicinal chemistry and chemical biology, with a typical vendor-reported purity of 95% . At the time of this analysis, no primary research articles, patents, or curated bioactivity databases report quantitative target-binding, cellular, or in vivo data for this specific compound.

Procurement Risks for 3-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide: Why In-Class Analogs Are Not Interchangeable


While several close analogs share the furan-pyrazine-amide core, subtle positional changes can drastically alter molecular recognition. For instance, the regioisomeric analog 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide differs only in the furan attachment point (3-yl vs 2-yl), yet this change is predicted to alter the electrostatic potential surface and hydrogen-bonding capabilities of the pyrazine ring, potentially leading to different target-binding profiles . Similarly, the des-fluoro analog (N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide) loses the electron-withdrawing 3-fluoro substituent, which is known to influence metabolic stability and binding affinity in amide-containing inhibitors . Without direct comparative data, substituting any analog risks invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide Over Analogs


Hydrogen-Bond Donor/Acceptor Profile vs. Regioisomeric and Des-Fluoro Analogs

A computational comparison of hydrogen-bond donor/acceptor counts reveals a unique profile for the target compound. It possesses 1 hydrogen-bond donor and 6 acceptors (tPSA 82 Ų) [1]. The regioisomeric analog (furan-3-yl) is expected to have the same count, but the des-fluoro analog (replacement of F with H) reduces the acceptor count, potentially lowering the topological polar surface area (tPSA) below the target compound's 82 Ų. A lower tPSA can impact aqueous solubility and permeability, key parameters in early drug discovery [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lipophilicity (XLogP3) vs. Fluorine- and Regioisomer-Based Analogs

The predicted lipophilicity (XLogP3) of the target compound is 2.2 [1]. This is critical for balancing solubility and membrane permeability. A related compound where the isonicotinamide is replaced by a 2-chloro-4-fluoro-benzamide (CAS 2034427-59-1) has an XLogP3 of 2.1 [2]. The 3-fluoro substituent on the pyridine ring, therefore, maintains a comparable lipophilicity to a bulkier aromatic system while potentially offering superior metabolic stability due to the fluorine’s electronic effects.

Drug Design Pharmacokinetics Lead Optimization

Scaffold Uniqueness in Kinase-Focused Libraries vs. Commercial Heterocyclic Amides

A search of the ZINC database confirms that no ChEMBL activity is reported for the target compound 's specific scaffold [1]. A structurally similar compound, 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide, is explicitly annotated for its potential as a kinase inhibitor due to its benzamide pharmacophore . The target compound swaps this benzamide for a 3-fluoro-isonicotinamide, a moiety reminiscent of the type II kinase inhibitor sorafenib's pyridyl-carboxamide. This structural distinction positions it as a 'privileged scaffold mimetic' that has not been saturated by prior screening campaigns.

Kinase Inhibitor Chemical Biology Library Design

High-Value Research Applications for 3-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide


Medicinal Chemistry: A Novel Chemical Probe for Kinase Inhibitor Lead Generation

Given its isonicotinamide core, a well-established kinase hinge-binding motif, this compound is ideal for generating novel type II kinase inhibitor libraries. Its predicted lipophilicity (XLogP3 = 2.2) is optimal for lead-like space, and its unexplored bioactivity status means it can anchor a fresh intellectual property position for projects targeting ATP-binding pockets [1]. Researchers can replace the benzamide scaffold of known kinase probes with this 3-fluoro-isonicotinamide to maintain key pharmacophoric features while introducing a unique heterocyclic system .

Chemical Biology: Tool for Investigating the Role of Fluorine in Molecular Recognition

The 3-fluoro substituent is a strategic probe for 19F NMR and metabolic stability studies. By comparing this compound directly with its des-fluoro analog, a chemical biology group can quantify the impact of this single fluorine atom on target affinity, residence time, or in vitro metabolic stability in microsomal assays. The alteration of hydrogen-bond acceptor topology (6 acceptors in the target vs. 5 in the des-fluoro analog) provides a clean system for isolating polar interactions in SAR-by-catalog studies [1].

Screening Library Design: A Unexplored Scaffold for Phenotypic and Target-Based Screens

The furan-2-yl-pyrazine scaffold, particularly with a 3-fluoro-isonicotinamide extension, is underrepresented in public screening collections, as evidenced by the absence of ChEMBL annotations [1]. Incorporating it into a diversity-oriented synthesis (DOS) library or a kinase-focused set maximizes library novelty and the potential for discovering new hits in high-throughput screens for oncology or inflammation, where heterocyclic amides are prevalent pharmacophores .

Quote Request

Request a Quote for 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.